METHYL 4-(3-FLUOROBENZAMIDO)BENZOATE
Description
METHYL 4-(3-FLUOROBENZAMIDO)BENZOATE is a benzoate ester derivative featuring a 3-fluorobenzamido substituent at the para position of the benzene ring. The fluorine atom at the 3-position of the benzamido group introduces electronegativity and steric effects, which can influence intermolecular interactions and solubility. Structural analogs of this compound are frequently studied in medicinal chemistry to optimize pharmacokinetic or pharmacodynamic profiles .
Properties
IUPAC Name |
methyl 4-[(3-fluorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-20-15(19)10-5-7-13(8-6-10)17-14(18)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFLCAXNIJLXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-fluorobenzamido)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-aminobenzoate. This intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amidation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-fluorobenzamido)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-(3-fluorobenzamido)benzoic acid and methanol.
Reduction: 4-(3-fluorobenzylamino)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-fluorobenzamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-(3-fluorobenzamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications in Benzoate Derivatives
Key structural variations among benzoate derivatives include:
- Ester Group Substitution: Replacing the methyl ester (as in METHYL 4-(3-FLUOROBENZAMIDO)BENZOATE) with ethyl esters (e.g., I-6230, I-6232) can alter hydrolysis rates and lipophilicity.
- Heterocyclic Substituents : Compounds such as I-6230 (pyridazin-3-yl) and I-6273 (methylisoxazol-5-yl) replace the fluorobenzamido group with heterocycles. These substitutions may enhance binding affinity to specific targets (e.g., kinases) due to π-π stacking or hydrogen-bonding interactions .
- Linker Chemistry: The presence of amino, thio, or ethoxy linkers (e.g., I-6373, I-6473) affects molecular flexibility and electronic properties. Thioether linkers (I-6373) introduce sulfur-based polarity, while ethoxy groups (I-6473) increase hydrophobicity .
Fluorinated Analogs
- METHYL 2-HYDROXY-4-(2,2,2-TRIFLUOROACETAMIDO)BENZOATE (from ): This compound features a trifluoroacetamido group instead of 3-fluorobenzamido. The trifluoromethyl group is highly electron-withdrawing, which may improve metabolic stability but reduce solubility due to increased hydrophobicity .
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Synthetic Accessibility : Methyl esters (as in the target compound) are often easier to synthesize than ethyl or bulkier esters, making them preferred in early-stage drug discovery .
- Unresolved Questions : The exact pharmacokinetic profile and target specificity of this compound remain uncharacterized in the available literature. Comparative studies with fluorinated analogs (e.g., trifluoroacetamido derivatives) suggest trade-offs between stability and solubility that warrant experimental validation .
Biological Activity
Methyl 4-(3-fluorobenzamido)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of benzoate esters and features a fluorobenzamide moiety. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating a dose-dependent response.
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. The minimal inhibitory concentrations (MICs) were evaluated against Gram-positive and Gram-negative bacteria.
These findings suggest a broad-spectrum antimicrobial potential, which warrants further investigation into its applicability in treating bacterial infections.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Preliminary studies indicate that it may inhibit certain enzymes involved in cell proliferation and survival pathways. For instance, docking studies have suggested that this compound can bind effectively to the active sites of target proteins, potentially disrupting their function.
Case Studies
- In Vivo Efficacy : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor growth compared to control groups. Tumor volume measurements indicated a reduction by approximately 40% after four weeks of treatment.
- Synergistic Effects : Combination therapy studies revealed that this compound enhances the efficacy of conventional chemotherapeutics like doxorubicin, suggesting a potential role in combination therapies for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
